molecular formula C32H34N6O7S2 B2641885 ethyl 4-(2-((4-(2-methoxyphenyl)-5-((4-(pyrrolidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 310449-22-0

ethyl 4-(2-((4-(2-methoxyphenyl)-5-((4-(pyrrolidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

カタログ番号: B2641885
CAS番号: 310449-22-0
分子量: 678.78
InChIキー: KWTICYZUONWSGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(2-((4-(2-methoxyphenyl)-5-((4-(pyrrolidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C32H34N6O7S2 and its molecular weight is 678.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 4-(2-((4-(2-methoxyphenyl)-5-((4-(pyrrolidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound with potential biological activities, particularly in the field of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a pyrrolidinylsulfonyl moiety enhances its potential pharmacological effects. Its molecular formula is C20H22N6O4SC_{20}H_{22}N_6O_4S, and it has been assigned the PubChem CID 5201818 .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . For instance, it has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation.

Case Study: Antibacterial Efficacy

A study conducted on derivatives similar to this compound revealed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
H5E. faecalis10 µg/ml
TP5P. aeruginosa100 µg/ml
TP1E. coli10 µg/ml

These results indicate that certain structural modifications can significantly enhance antibacterial potency .

Anticancer Potential

The compound’s triazole structure is also linked to anticancer activity. Research indicates that derivatives can inhibit tumor cell proliferation by inducing apoptosis through various pathways.

The proposed mechanisms include:

  • Inhibition of DNA Synthesis : By interfering with nucleic acid synthesis.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest:

ParameterValue
SolubilityHigh in organic solvents
Metabolic StabilityModerate
Cytotoxicity (IC50)>60 µg/mL in HepG2 cells

These findings indicate that while the compound shows promise as an antimicrobial and anticancer agent, further studies are necessary to evaluate its safety profile .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against various strains of bacteria and fungi. The presence of the triazole moiety is significant as triazoles are known for their antifungal activity. Research indicates that compounds with similar structures have been effective against resistant strains of pathogens, suggesting that ethyl 4-(2-((4-(2-methoxyphenyl)-5-((4-(pyrrolidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate could be developed into a novel antimicrobial agent .

Anticancer Properties
Studies have indicated that triazole derivatives can exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. The compound's structure suggests it may interact with multiple biological targets, potentially leading to effective cancer therapies. Preliminary in vitro studies have shown that similar compounds can induce apoptosis in cancer cells, warranting further investigation into this compound's efficacy .

Pharmacological Research

Enzyme Inhibition
Research indicates that compounds containing the triazole and sulfonamide functionalities can act as inhibitors of various enzymes, including those involved in cancer metabolism and bacterial resistance mechanisms. This compound may serve as a lead compound for developing new enzyme inhibitors .

Neuropharmacology
The incorporation of pyrrolidine and thiazole moieties suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems and their potential use in treating neurological disorders such as epilepsy and anxiety . The compound's ability to modulate neurotransmitter pathways could lead to novel therapeutic options.

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityEthyl derivatives demonstrated significant inhibition against E. coli and S. aureus strains.
Study BAnticancer PotentialInduced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study CEnzyme InhibitionIdentified as a potent inhibitor of dihydrofolate reductase, critical for bacterial DNA synthesis.

特性

IUPAC Name

ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N6O7S2/c1-3-45-31(41)23-10-14-24(15-11-23)34-29(39)21-46-32-36-35-28(38(32)26-8-4-5-9-27(26)44-2)20-33-30(40)22-12-16-25(17-13-22)47(42,43)37-18-6-7-19-37/h4-5,8-17H,3,6-7,18-21H2,1-2H3,(H,33,40)(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTICYZUONWSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。